Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate
Description
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester featuring a difluoroacetate group attached to a phenyl ring substituted with a fluorine atom at position 3 and a methoxy group at position 4. This compound is part of a broader class of difluoroacetate esters known for their utility in pharmaceutical and agrochemical synthesis. The difluoromethylene (CF₂) group enhances metabolic stability and modulates electronic properties, acting as a bioisostere for carbonyl or oxygen functionalities .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)11(13,14)7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRYXBKWHWYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate typically involves the use of fluorinated reagents and specific reaction conditions. One common method involves the use of ethyl bromodifluoroacetate as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride (NaH) and bases like potassium carbonate (K2CO3). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while ester hydrolysis produces the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, analogs like ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (4-nitro substituent) exhibit electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitutions . Fluorine substituents (e.g., 3-fluoro in the target vs. 2,3-difluoro in CAS 691905-11-0) influence steric and electronic environments, affecting metabolic stability and target affinity .
- Bioisosteric Replacements: The CF₂ group in the target compound mimics carbonyl or ether oxygen atoms, improving pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism . Analogs with amino substitutions (e.g., CAS 1803565-56-1) introduce hydrogen-bonding capabilities, altering solubility and target engagement .
Key Research Findings
Chromone Derivatives: Compounds like ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate demonstrate enhanced bioactivity due to the chromenone core, which facilitates π-π stacking interactions with biological targets .
Positional Isomerism : Ethyl 2,3-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) shows distinct reactivity compared to the target compound, as fluorine placement alters steric hindrance and electronic distribution .
Industrial Applications : Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9) is marketed as a high-purity intermediate for life sciences, underscoring the commercial relevance of fluorinated acetates .
Biological Activity
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly in cancer research.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 230.21 g/mol. Its structure includes two fluorine atoms and a methoxy group attached to a phenyl ring, which may influence its biological properties.
Synthesis : this compound is synthesized through a multi-step process involving the esterification of 3-fluoro-4-methoxyphenylacetic acid with ethyl alcohol in the presence of an acid catalyst under reflux conditions . The reaction yields the desired ester with high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.075 | Inhibition of cell proliferation via apoptosis |
| Compound B | Hs578T | 0.033 | Induction of cell cycle arrest |
| This compound | TBD | TBD | TBD |
The exact IC50 values for this compound are yet to be determined; however, its structural analogs have shown promising results.
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity and modify the compound's binding affinity to biological targets .
In vitro studies indicate that compounds with similar structures may disrupt critical signaling pathways involved in cancer cell proliferation and survival, leading to apoptosis .
Case Studies
- Study on Fluorinated Compounds : Research on fluorinated analogs revealed that the introduction of fluorine atoms significantly increased the compounds' potency against breast cancer cells. The study noted that substituents like methoxy groups could further enhance biological activity by improving solubility and cellular uptake .
- Antiviral Activity Exploration : Although primarily studied for anticancer properties, some derivatives have also been evaluated for antiviral activity. Similar structural modifications have shown effectiveness against viral replication processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
